(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
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Overview
Description
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the substituted phenyl ring, specifically 3-bromo-4-fluoroaniline.
Formation of the Ethanolamine Moiety: The next step involves the reaction of 3-bromo-4-fluoroaniline with an appropriate aldehyde or ketone to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic aromatic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenylethanolamines.
Scientific Research Applications
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-Amino-1-(3-chloro-4-fluorophenyl)ethanol;hydrochloride
- (1S)-2-Amino-1-(3-bromo-4-methylphenyl)ethanol;hydrochloride
- (1S)-2-Amino-1-(3-bromo-4-iodophenyl)ethanol;hydrochloride
Uniqueness
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZTVSBBBJEQQV-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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